Cas no 81559-89-9 ((E)-4-(2,6-Dichlorophenyl)but-3-en-2-one)

(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one structure
81559-89-9 structure
Product Name:(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one
CAS No:81559-89-9
MF:C10H8Cl2O
MW:215.075921058655
CID:90808
PubChem ID:5708785
Update Time:2025-09-25

(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2,6-dichlorophenyl)but-3-en-2-one
    • 1,2-Butanediol,4-(2,6-dichlorophenyl)
    • 4-(2,6-dichlorophenyl)-1,2-butanediol
    • 4-(2,6-dichlorophenyl)-3-buten-2-one
    • Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)-
    • SCHEMBL1585941
    • EN300-1985489
    • 2,6-Dichlorobenzylideneacetone
    • 41420-69-3
    • (E)-4-(2,6-dichlorophenyl)-3-buten-2-one
    • GA 4-282
    • E81612
    • (3E)-4-(2,6-dichlorophenyl)but-3-en-2-one
    • MFCD00051609
    • AKOS009159223
    • (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one
    • QUUBBGLIJLKARO-AATRIKPKSA-N
    • 3-Buten-2-one, 4-(2,6-dichlorophenyl)-, (3E)-
    • CS-0132466
    • AS-62956
    • 55420-71-8
    • DTXSID601271365
    • 81559-89-9
    • SCHEMBL1585939
    • (E)-4-(2,6-dichlorophenyl)but-3-en-2-one
    • CS-0356784
    • (E)-4-(2,6-dichloro-phenyl)-but-3-en-2-one
    • 4-(2,6-Dichlorophenyl)-3-buten-2-one (ACI)
    • (E)-4-(2,6-Dichlorophenyl)but-3-en-2-one
    • Inchi: 1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3
    • InChI Key: QUUBBGLIJLKARO-UHFFFAOYSA-N
    • SMILES: O=C(C)C=CC1C(Cl)=CC=CC=1Cl

Computed Properties

  • Exact Mass: 213.99500
  • Monoisotopic Mass: 213.9952203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Yellow liquid
  • Boiling Point: 136 °C
  • Flash Point: 135-136°C/2mm
  • Refractive Index: 1.5920
  • PSA: 17.07000
  • LogP: 3.59560
  • Solubility: Insoluble in water

(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one Security Information

(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D474526-1mg
(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one
81559-89-9
1mg
$190.00 2023-05-18
TRC
D474526-10mg
(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one
81559-89-9
10mg
$1499.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203106-1g
4-(2,6-Dichlorophenyl)but-3-en-2-one
81559-89-9 98%
1g
¥46.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203106-5g
4-(2,6-Dichlorophenyl)but-3-en-2-one
81559-89-9 98%
5g
¥217.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05706-5g
2,6-Dichlorobenzylideneacetone, 98%
81559-89-9 98%
5g
¥960.00 2023-03-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05706-25g
2,6-Dichlorobenzylideneacetone, 98%
81559-89-9 98%
25g
¥6517.00 2023-03-15

(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 12 h, rt
Reference
Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells
Zhang, Wei; et al, Bioorganic & Medicinal Chemistry, 2012, 20(2), 1029-1045

Production Method 2

Reaction Conditions
1.1 Catalysts: Propionic acid ,  Pyrrolidine ;  rt; 24 h, rt → 45 °C
Reference
Organocatalyst-mediated aldol-Robinson cascade reactions: a convenient synthesis of substituted cyclohex-2-enones
Wang, Li; et al, Chemistry Letters, 2011, 40(2), 138-139

(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one Raw materials

(E)-4-(2,6-Dichlorophenyl)but-3-en-2-one Preparation Products

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.